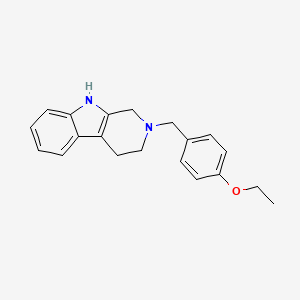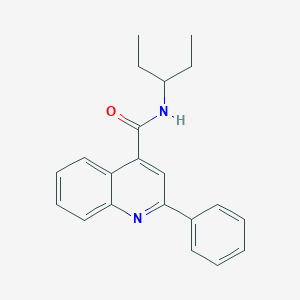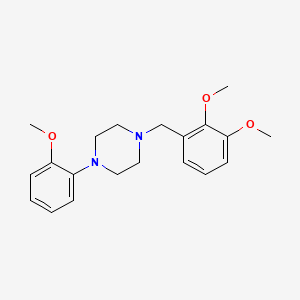
N-(1-pyrrolidinylcarbonothioyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-pyrrolidinylcarbonothioyl)-1-naphthamide, commonly referred to as SPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. SPT is a thioamide compound that is structurally similar to thioacetamide and has a molecular formula of C16H17N2OS. The compound is synthesized using a simple and efficient method that involves the reaction of 1-naphthoyl chloride with pyrrolidine and thiourea.
作用機序
The mechanism of action of SPT is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. SPT has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine. This results in an increase in the concentration of acetylcholine, which can improve memory and learning. SPT has also been shown to inhibit the activity of various enzymes and receptors that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
SPT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can improve memory and learning. SPT has also been shown to have antitumor, antimicrobial, and anti-inflammatory properties. It has been shown to inhibit the growth and proliferation of cancer cells and to have potent antifungal and insecticidal properties.
実験室実験の利点と制限
One of the main advantages of SPT is its simple and efficient synthesis method. SPT is also relatively inexpensive, making it a cost-effective compound for use in lab experiments. However, one of the limitations of SPT is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of SPT. One area of research is the development of new drugs that are based on the structure of SPT. SPT has been shown to have potent antitumor, antimicrobial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs. Another area of research is the study of the mechanism of action of SPT. Further research is needed to fully understand how SPT works and how it can be used to treat various diseases. Finally, the development of new methods for the synthesis of SPT could lead to the production of higher-quality SPT and the development of new applications for the compound.
合成法
The synthesis of SPT involves the reaction of 1-naphthoyl chloride with pyrrolidine and thiourea. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The product is then purified using column chromatography to obtain pure SPT. This method is simple, efficient, and yields high-quality SPT.
科学的研究の応用
SPT has been extensively studied for its potential applications in various fields. In the field of medicine, SPT has been shown to have antitumor, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. SPT has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
In the field of agriculture, SPT has been studied for its potential use as a fungicide and insecticide. It has been shown to have potent antifungal and insecticidal properties, making it a promising candidate for the development of new pesticides.
特性
IUPAC Name |
N-(pyrrolidine-1-carbothioyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-15(17-16(20)18-10-3-4-11-18)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIGUXYONWJIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrrolidine-1-carbothioyl)naphthalene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5810364.png)

![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5810385.png)
![4-({[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5810407.png)
![N-ethyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5810410.png)

![N-methyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5810438.png)
![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)

![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5810460.png)


![2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5810485.png)